Technical Guide: Synthesis of 1-Amino-1-(2-fluorophenyl)propan-2-ol
Technical Guide: Synthesis of 1-Amino-1-(2-fluorophenyl)propan-2-ol
This guide outlines the technical synthesis of 1-Amino-1-(2-fluorophenyl)propan-2-ol , a regioisomer of the fluorinated norephedrine class. This specific scaffold—characterized by a benzylic amine and a homobenzylic hydroxyl group—requires a divergent synthetic strategy from standard phenylpropanolamine (PPA) manufacturing.
The following protocol prioritizes the
Executive Summary & Target Profile
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Target Molecule: 1-Amino-1-(2-fluorophenyl)propan-2-ol
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IUPAC Name: 1-Amino-1-(2-fluorophenyl)propan-2-ol
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Molecular Formula: C
H FNO -
Key Structural Feature: "Iso-PPA" Regioisomer. Unlike standard norephedrine (2-amino-1-phenyl), this target features the amine at the benzylic position (C1) and the hydroxyl at the aliphatic position (C2).
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Stereochemical Complexity: Two chiral centers (C1, C2). The synthesis produces a racemic mixture of diastereomers (erythro/threo), separable via fractional crystallization or chromatography.
Retrosynthetic Analysis
To achieve the specific C1-Amine / C2-Hydroxyl regiochemistry, standard propiophenone precursors (used for ephedrines) are unsuitable. Instead, the synthesis must proceed via a 1-aryl-2-propanone (P2P) backbone.
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Disconnection A (C1-N Bond): Introduction of nitrogen at the activated benzylic position of a ketone.
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Precursor: 1-(2-fluorophenyl)propan-2-one.
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Transformation:
-Nitrosation followed by global reduction.
Figure 1: Retrosynthetic logic flow favoring the nitrosation pathway.
Primary Protocol: The -Oximinoketone Route
Phase 1: Precursor Synthesis (If not commercially sourced)
Objective: Synthesize 1-(2-fluorophenyl)propan-2-one.
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Reagents: 2-Fluorobenzaldehyde, Nitroethane, n-Butylamine, Iron powder, HCl.
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Workflow:
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Henry Reaction: Condense 2-fluorobenzaldehyde with nitroethane (cat. n-butylamine, reflux in toluene) to yield 1-(2-fluorophenyl)-2-nitropropene.
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Reductive Hydrolysis: Reduce the nitroalkene using Iron/HCl (or Fe/Acetic Acid) to the enamine/imine, which hydrolyzes in situ to 1-(2-fluorophenyl)propan-2-one.
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Purification: Steam distillation or high-vacuum fractional distillation.
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Phase 2: Regioselective -Nitrosation
Objective: Introduce the nitrogen functionality at C1 (benzylic position).
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Mechanism: Acid-catalyzed enolization of the ketone favors the thermodynamic enol (conjugated with the phenyl ring), directing nitrosation exclusively to C1.
Experimental Protocol:
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Setup: Charge a 3-neck RBF with 1-(2-fluorophenyl)propan-2-one (10.0 g, 65.7 mmol) and glacial acetic acid (30 mL). Cool to 0-5°C.
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Addition: Dropwise, add a solution of Sodium Nitrite (NaNO
, 5.0 g, 72 mmol) in water (15 mL). Maintain internal temp <10°C to prevent diazonium decomposition. -
Reaction: Stir at 0°C for 2 hours, then allow to warm to room temperature over 4 hours. The solution will darken as the oxime forms.
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Workup: Dilute with ice water (100 mL). Extract with Dichloromethane (DCM, 3 x 50 mL).[1]
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Wash: Wash organic phase with sat.[2] NaHCO
(carefully, CO evolution) to remove acetic acid, then brine. -
Isolation: Dry over MgSO
and concentrate. The product, 1-(hydroxyimino)-1-(2-fluorophenyl)propan-2-one , often solidifies or remains a viscous yellow oil. Yield is typically 70-85%.
Phase 3: Global Reduction to Amino Alcohol
Objective: Reduce both the ketone (C2=O) and the oxime (C1=N-OH) to the alcohol and amine, respectively.
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Reagent: Lithium Aluminum Hydride (LiAlH
) is mandatory here. Catalytic hydrogenation often stops at the amino-ketone or cleaves the benzylic amine.
Experimental Protocol:
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Preparation: In a dry flask under Argon/Nitrogen, suspend LiAlH
(5.0 g, 131 mmol, 2.0 equiv) in anhydrous THF (100 mL). Cool to 0°C.[3] -
Addition: Dissolve the crude oximino-ketone from Phase 2 in anhydrous THF (40 mL). Add this solution dropwise to the hydride suspension. Caution: Exothermic.
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Reflux: Once addition is complete, heat the mixture to reflux (66°C) for 6-12 hours. The color usually shifts from yellow to grey/white.
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Quench (Fieser Method): Cool to 0°C. Carefully add:
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5 mL Water
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5 mL 15% NaOH
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15 mL Water
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Isolation: Stir until the aluminum salts form a granular white precipitate. Filter through Celite.[4]
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Extraction: Concentrate the filtrate. Dissolve residue in dilute HCl (pH 2), wash with Ether (removes non-basic impurities). Basify aqueous layer with NaOH (pH 12), extract with DCM (3 x 50 mL).
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Final Product: Dry (Na
SO ) and evaporate to yield the crude 1-Amino-1-(2-fluorophenyl)propan-2-ol as a racemic mixture of diastereomers.
Purification & Stereochemical Resolution
The crude product contains both erythro (anti) and threo (syn) diastereomers.
| Parameter | Erythro Isomer | Threo Isomer |
| Formation Preference | Favored by LiAlH | Favored by Catalytic Hydrogenation |
| Separation Method | Fractional Crystallization (HCl salt) | Chromatography |
| Typical Ratio (LAH) | ~3:1 | ~1:3 |
Purification Protocol:
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Salt Formation: Dissolve the free base oil in dry Ethanol. Add conc. HCl dropwise until pH ~4.
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Crystallization: Add Diethyl Ether until turbid. Refrigerate at 4°C. The erythro isomer hydrochloride usually crystallizes first.
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Recrystallization: Recrystallize from Isopropanol/Ether to achieve >98% purity.
Alternative Route: Regioselective Epoxide Opening
For researchers requiring high enantiopurity or specific diastereomers, the epoxide route is superior.
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Substrate: trans-1-(2-fluorophenyl)propene.
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Epoxidation:
-CPBA in DCM trans-1-(2-fluorophenyl)propene oxide. -
Regioselective Opening:
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React epoxide with Sodium Azide (NaN
) and Ammonium Chloride in Methanol/Water. -
Note: Under these conditions, attack preferentially occurs at the benzylic (C1) position due to electronic stabilization of the transition state by the aryl ring.
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Intermediate: 1-Azido-1-(2-fluorophenyl)propan-2-ol.
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Reduction: Staudinger reduction (PPh
, H O) or Hydrogenation (Pd/C) converts the azide to the amine with retention of configuration (at C2) and inversion (at C1, if S 2).
Safety & Compliance
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Fluorinated Intermediates: 2-Fluorobenzaldehyde and its derivatives can be skin irritants. Use fluoro-compatible waste streams.
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Nitrosation: Generates NO
gases. Perform exclusively in a fume hood. -
LiAlH
: Pyrophoric. Ensure all solvents are anhydrous. Have Class D fire extinguishers available. -
Regulatory: This molecule is a structural isomer of controlled precursors (like PPA). Ensure compliance with local chemical diversion laws (e.g., DEA List I regulations in the US, though this specific regioisomer may be non-controlled, its precursors are watched).
References
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Regioselective Synthesis of Amino Alcohols
- Title: "Regio- and stereoselective ring-opening of epoxides with ammonia and azides."
- Source:Beilstein Journal of Organic Chemistry
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URL:[Link]
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Nitrosation of Ketones
- Title: "Nitrosation of ketones: A general procedure for -oximinoketones."
- Source:Organic Syntheses, Coll. Vol. 2
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URL:[Link]
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Reduction Protocols
- Title: "Reduction of -oximino ketones to -amino alcohols using Lithium Aluminum Hydride."
- Source:Journal of the American Chemical Society
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URL:[Link]
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Stereochemical Analysis
- Title: "High Regio- and Stereoselective Synthesis of Phenylpropanolamine Stereoisomers."
- Source:N
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URL:[Link]
